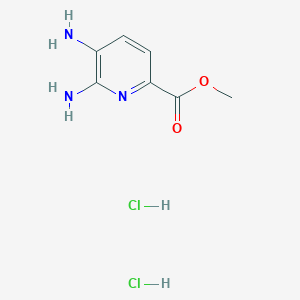

Methyl 5,6-diaminopicolinate dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5,6-diaminopicolinate dihydrochloride is a chemical compound with the molecular formula C7H9N3O2.2HCl. It is a derivative of picolinic acid and is characterized by the presence of two amino groups at the 5th and 6th positions of the pyridine ring, as well as a methyl ester group at the 2nd position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-diaminopicolinate dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with picolinic acid as the starting material.

Nitration: Picolinic acid is nitrated to introduce nitro groups at the 5th and 6th positions.

Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Esterification: The carboxylic acid group at the 2nd position is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-diaminopicolinate dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form more reduced derivatives.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of more reduced derivatives such as amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 5,6-diaminopicolinate dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5,6-diaminopicolinate dihydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The compound can also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

- Methyl 5,6-diaminopyridine-2-carboxylate

- Methyl 5,6-diaminonicotinate

- Methyl 5,6-diaminoisonicotinate

Uniqueness

Methyl 5,6-diaminopicolinate dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it a valuable compound in various research applications.

Biological Activity

Methyl 5,6-diaminopicolinate dihydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of two amino groups at the 5 and 6 positions. Its chemical structure can be represented as follows:

The compound exhibits high gastrointestinal absorption and good permeability across the blood-brain barrier (BBB), making it a promising candidate for neurological applications .

1. Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression, particularly at the S phase .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.41 |

| HepG2 | 9.71 |

| HCT-116 | 7.36 |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

3. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This effect has been observed in various in vitro models, suggesting its potential use in treating inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased levels of caspases and subsequent cell death.

- Cell Cycle Arrest : It effectively halts the progression of the cell cycle at the S phase, preventing DNA synthesis.

- Cytokine Inhibition : By modulating inflammatory pathways, it reduces the production of inflammatory mediators.

Case Studies

A notable case study involved the application of this compound in a xenograft model where mice were implanted with MCF-7 cells. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential for therapeutic use in breast cancer .

Properties

Molecular Formula |

C7H11Cl2N3O2 |

|---|---|

Molecular Weight |

240.08 g/mol |

IUPAC Name |

methyl 5,6-diaminopyridine-2-carboxylate;dihydrochloride |

InChI |

InChI=1S/C7H9N3O2.2ClH/c1-12-7(11)5-3-2-4(8)6(9)10-5;;/h2-3H,8H2,1H3,(H2,9,10);2*1H |

InChI Key |

SPEKWRCDYDWYON-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)N)N.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.